molecular formula C18H21N3O2S2 B2690624 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 851409-37-5

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2690624
CAS No.: 851409-37-5
M. Wt: 375.51
InChI Key: XQGDOODRURYZAR-UHFFFAOYSA-N
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Description

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure may confer specific biological activities, making it a candidate for therapeutic development.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives and acetamide-containing molecules. Examples include:

  • 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
  • 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide lies in its specific substitution pattern and the presence of both thieno[3,2-d]pyrimidine and acetamide functionalities. This combination of structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Biological Activity

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with potential biological activity. This compound belongs to a class of thieno[3,2-d]pyrimidine derivatives, which have been studied for their pharmacological properties, particularly in cancer treatment and enzyme inhibition.

The molecular formula of the compound is C20H23N3O4S2, with a molecular weight of 433.54 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activity of thieno[3,2-d]pyrimidine derivatives, particularly their role as inhibitors of specific enzymes involved in nucleotide metabolism. The compound in focus has demonstrated significant inhibition of enzymes such as GARFTase (Glycinamide ribonucleotide formyltransferase) and AICARFTase (AICAR transformylase), which are crucial in purine biosynthesis.

Enzyme Inhibition Studies

Research indicates that this compound acts as a dual inhibitor of GARFTase and AICARFTase. The inhibition constants (Ki) for these enzymes are reported as follows:

EnzymeKi (μM)
GARFTase2.97
AICARFTase9.48

These values suggest that the compound exhibits potent inhibitory effects on these targets, which are associated with cancer cell proliferation.

The mechanism by which this compound exerts its inhibitory effects involves competitive binding to the active sites of GARFTase and AICARFTase. This leads to decreased production of tetrahydrofolate and other critical metabolites required for DNA synthesis in rapidly dividing cells.

Case Studies

  • In Vitro Studies : In a series of in vitro assays using human cancer cell lines expressing folate receptors (FRs), the compound showed selective uptake and significant cytotoxicity. The selectivity for FRs enhances its potential as an antitumor agent.
  • Molecular Docking Studies : Molecular docking simulations have demonstrated favorable interactions between the compound and the active sites of GARFTase and AICARFTase. The binding affinities were calculated to be between -14.82 to -16.26 kcal/mol, indicating strong binding interactions that correlate with its inhibitory activity.

Properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-4-21-17(23)16-14(9-12(3)25-16)20-18(21)24-10-15(22)19-13-7-5-6-11(2)8-13/h5-8,12H,4,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGDOODRURYZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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